molecular formula C9H21Cl2N3O B2588666 1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride CAS No. 2411252-20-3

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride

Cat. No. B2588666
M. Wt: 258.19
InChI Key: AXGWFNUZFXGNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(piperidin-4-yl)-3-(propan-2-yl)urea dihydrochloride, with the CAS Number 2411252-20-3, is a chemical compound. Its molecular formula is C9H19N3O·2HCl, and it has a molecular weight of 258.19 g/mol. The IUPAC name for this compound is 1-isopropyl-3-(piperidin-4-yl)urea dihydrochloride .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a mesoporous acid catalyst (such as AlFeTUD-1) via the Hantzsch reaction. The resulting product is 1-(piperidin-4-yl)-3-(propan-2-yl)urea dihydrochloride .


Physical And Chemical Properties Analysis

  • Safety Information : It is classified as a warning substance (GHS07) with hazard statements related to ingestion, skin, and eye irritation. Precautionary measures should be taken during handling .

Scientific Research Applications

Synthetic Chemistry Applications

Piperidine derivatives are pivotal in synthetic chemistry for creating structurally complex and biologically active molecules. For instance, Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, emphasizing its medicinal chemistry importance. This method is significant for producing large quantities, useful in drug synthesis and biological studies (Smaliy et al., 2011). Similarly, Košak et al. (2014) presented an efficient synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors, highlighting the importance of 1,3- and 1,4-disubstituted piperidines in medicinal chemistry (Košak et al., 2014).

Medicinal Chemistry and Drug Discovery

In drug discovery, the manipulation of piperidine structures is a common strategy for enhancing pharmacological properties. Kasturi et al. (2018) reported on the α-glucosidase inhibition activity of 3,4-dihydroxy piperidines, where derivatives showed excellent activity, marking the first biological evaluation of these compounds as α-glucosidase inhibitors. This highlights the therapeutic potential of piperidine derivatives in treating diseases like diabetes (Kasturi et al., 2018).

Biological Studies and Pharmacological Properties

Piperidine compounds exhibit a wide range of biological activities, including antiviral properties. Rajput and Nagarale (2016) optimized a simple and efficient method for synthesizing glutarimides containing the piperidine ring, which are precursors for compounds with potential antiviral activity (Rajput & Nagarale, 2016). Vardanyan (2018) also discussed the synthesis and pharmacological properties of 1-substituted piperidines, emphasizing their importance in producing drugs with varied therapeutic effects (Vardanyan, 2018).

properties

IUPAC Name

1-piperidin-4-yl-3-propan-2-ylurea;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLVMDIXFQTZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-4-yl-3-propan-2-ylurea;dihydrochloride

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